3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione

Medicinal Chemistry CNS Drug Discovery ADME

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione (CAS: 78222-15-8) is a spirohydantoin derivative belonging to the triazaspiro[4.5]decane class, characterized by a rigid spirocyclic core that confers three-dimensional structural constraint and physicochemical properties distinct from linear or monocyclic analogs. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound is recognized as a versatile small molecule scaffold for medicinal chemistry and library synthesis applications.

Molecular Formula C8H13N3O2
Molecular Weight 183.21 g/mol
CAS No. 78222-15-8
Cat. No. B3043197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione
CAS78222-15-8
Molecular FormulaC8H13N3O2
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C(=O)C2(CCCNC2)NC1=O
InChIInChI=1S/C8H13N3O2/c1-11-6(12)8(10-7(11)13)3-2-4-9-5-8/h9H,2-5H2,1H3,(H,10,13)
InChIKeyQUKRRTZZHVJTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione (CAS 78222-15-8) for Procurement: Spirohydantoin Scaffold Specifications


3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione (CAS: 78222-15-8) is a spirohydantoin derivative belonging to the triazaspiro[4.5]decane class, characterized by a rigid spirocyclic core that confers three-dimensional structural constraint and physicochemical properties distinct from linear or monocyclic analogs [1]. With a molecular formula of C₈H₁₃N₃O₂ and a molecular weight of 183.21 g/mol, this compound is recognized as a versatile small molecule scaffold for medicinal chemistry and library synthesis applications . Its LogP of -0.7 and TPSA of 61.44 Ų position it within favorable drug-like property space for CNS penetration and oral bioavailability considerations .

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione: Why Spirohydantoin Ring Position Determines Functional Selectivity


Substitution within the 1,3,7-triazaspiro[4.5]decane scaffold is not interchangeable. The precise positioning of the methyl group at the N3 position fundamentally alters the compound's hydrogen bond donor/acceptor profile, LogP, and biological target engagement relative to analogs methylated at alternative positions or lacking methylation altogether [1]. Class-level evidence from structurally related 1,3,8-triazaspiro[4.5]decane-2,4-diones demonstrates that subtle modifications to the spirohydantoin core yield divergent pharmacological profiles, including δ opioid receptor agonism [2] versus mitochondrial permeability transition pore inhibition [3]. Consequently, generic substitution with a similar-looking triazaspiro compound risks compromising assay reproducibility, structure-activity relationship (SAR) interpretation, and procurement value [1].

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione: Quantitative Differentiation Against Closest Analogs


LogP and TPSA Comparison: Enhanced CNS Multiparameter Optimization (MPO) Score vs. Non-Methylated Analog

The N3-methyl substitution in 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione significantly increases lipophilicity relative to its non-methylated parent, 1,3,7-triazaspiro[4.5]decane-2,4-dione. This results in a LogP of -0.7 compared to -1.91 for the non-methylated analog [1][2]. The calculated topological polar surface area (TPSA) decreases from 70 Ų to 61 Ų, and the number of hydrogen bond donors is reduced from 3 to 2. These changes directly translate to a superior CNS MPO score of 4.5 versus 3.8 for the non-methylated analog, indicating a more favorable predicted profile for blood-brain barrier penetration [1][2].

Medicinal Chemistry CNS Drug Discovery ADME Physicochemical Property

Hydrogen Bond Donor Reduction: Improved Permeability and Reduced Efflux Liability vs. Parent Scaffold

N3-Methylation eliminates one hydrogen bond donor (HBD) from the hydantoin ring, reducing the total HBD count from 3 (in the non-methylated analog) to 2 (in the target compound) [1][2]. In CNS drug design, exceeding 2 HBDs is strongly correlated with increased P-glycoprotein (P-gp) efflux and reduced passive permeability [3]. This structural feature provides a quantifiable advantage in permeability and efflux liability over the parent scaffold.

Medicinal Chemistry ADME Drug Design Permeability

Scaffold Flexibility: Zero Rotatable Bonds for Conformational Restriction vs. Flexible Analogs

The target compound possesses 0 rotatable bonds, a feature intrinsic to its spirocyclic architecture [1]. In contrast, many structurally related hydantoin or piperidine-based scaffolds contain one or more rotatable bonds, which increase conformational entropy and may reduce binding affinity due to a greater entropic penalty upon target engagement [2]. The rigid spirocyclic core pre-organizes the molecule for binding, potentially enhancing potency and selectivity in target-based assays.

Medicinal Chemistry Conformational Analysis Target Engagement Entropy

Commercial Purity Benchmark: ≥98% Assured Purity vs. Lower Purity Alternatives

Procurement from reputable vendors such as ChemScene guarantees a minimum purity of ≥98% for 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione . In contrast, some alternative suppliers or catalog listings for similar triazaspiro compounds offer lower purity grades (e.g., 95%) , which may contain significant levels of impurities that can confound biological assay results or compromise synthetic yields.

Analytical Chemistry Procurement Quality Control Reproducibility

3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione: Optimized Applications Based on Quantitative Differentiation


CNS-Focused Fragment-Based and High-Throughput Screening Libraries

The compound's favorable CNS MPO score (4.5), driven by its LogP of -0.7 and TPSA of 61.44 Ų [1], positions it as an ideal component for CNS-focused screening collections. Its reduced hydrogen bond donor count (2) [1] aligns with established CNS drug design principles, making it a superior choice over the non-methylated parent scaffold for neuroscience target screening campaigns [2].

Medicinal Chemistry Optimization of Spirohydantoin Leads

The unique combination of a rigid spirocyclic core (0 rotatable bonds) [1] and the specific N3-methyl substitution pattern enables precise exploration of structure-activity relationships (SAR) around the hydantoin pharmacophore. This compound serves as a key intermediate or scaffold for generating focused libraries to optimize potency, selectivity, and ADME properties for targets such as GPCRs or ion channels, as demonstrated by class-level evidence with related 1,3,8-triazaspiro[4.5]decane-2,4-diones [3].

Chemical Biology Probe Development Requiring High Purity and Reproducibility

With a commercially available purity of ≥98% , this compound minimizes the risk of impurity-driven assay artifacts. This high purity standard is essential for generating reliable, reproducible data in chemical biology studies, including target identification, mechanism-of-action deconvolution, and cellular imaging applications where even minor contaminants can skew results.

Quote Request

Request a Quote for 3-Methyl-1,3,7-triaza-spiro[4.5]decane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.